

BMS-823778: A Technical Analysis of its Therapeutic Potential

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Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259

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Executive Summary

BMS-823778 is a potent and highly selective, orally bioavailable small molecule inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). The enzyme 11 β -HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoids by converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Elevated cortisol levels in tissues like adipose and liver are implicated in the pathophysiology of various metabolic disorders. BMS-823778 was developed by Bristol-Myers Squibb to target these conditions.

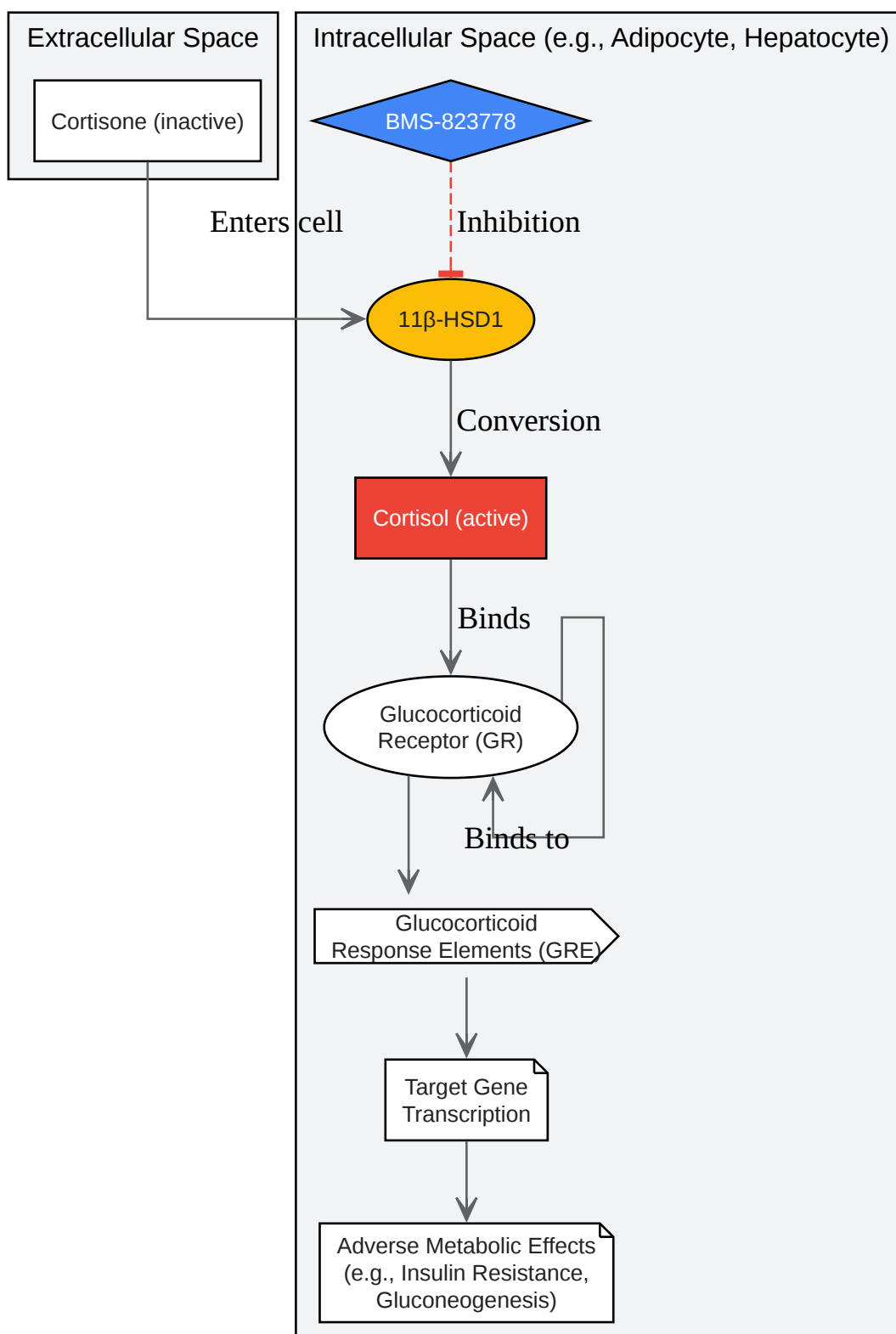
Preclinical studies demonstrated the high potency and selectivity of BMS-823778, with promising pharmacodynamic effects and a favorable pharmacokinetic profile in animal models. This led to its progression into clinical trials for type 2 diabetes, hypercholesterolemia, and hypertension. However, the clinical development of BMS-823778 was ultimately discontinued. While the specific reasons for this have not been officially disclosed, the broader class of 11 β -HSD1 inhibitors has generally shown only modest efficacy in clinical trials for metabolic diseases, which may have contributed to this decision[1][2]. This document provides a comprehensive technical overview of the preclinical and clinical investigations of BMS-823778.

Mechanism of Action

BMS-823778 is a competitive inhibitor of the 11 β -HSD1 enzyme. By blocking the conversion of cortisone to cortisol within key metabolic tissues, it aims to reduce the local glucocorticoid

receptor activation. This, in turn, is expected to ameliorate the downstream pathological effects of excess cortisol, such as insulin resistance, dyslipidemia, and hypertension. The exceptional selectivity for 11 β -HSD1 over the isoform 11 β -HSD2 is a critical feature, as 11 β -HSD2 plays a protective role by inactivating cortisol in mineralocorticoid-responsive tissues.

Signaling Pathway



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Caption: Mechanism of action of BMS-823778 in inhibiting cortisol production.

Quantitative Data

Table 1: In Vitro Potency and Selectivity

Parameter	Species	Value	Reference
IC50 (11 β -HSD1)	Human	2.3 nM	[3] [4]
Ki (11 β -HSD1)	Human	0.9 nM	
Cynomolgus Monkey	7 nM	[3]	
Mouse	380 nM	[3]	
Selectivity (11 β -HSD2)	Human	>10,000-fold vs. 11 β -HSD1	[3] [4]

Table 2: Preclinical In Vivo Efficacy

Parameter	Species/Model	Value	Reference
ED50 (In Vivo)	Cynomolgus Monkey	0.6 mg/kg	[3] [4]
Diet-Induced Obese (DIO) Mice	34 mg/kg	[3] [4] [5]	
ED50 (Ex Vivo Adipose)	DIO Mice	5.2 mg/kg	[3] [4]

Table 3: Preclinical Pharmacokinetic Parameters

Parameter	Species	Route	Value	Reference
Oral Bioavailability (F)	Mouse	PO	44%	[3]
Cynomolgus Monkey	PO	~100%	[3]	
Clearance (CL)	Mouse	IV	2.3 mL/min/kg	[3]
Cynomolgus Monkey	IV	1.2 mL/min/kg	[3]	
Volume of Distribution (Vss)	Mouse	IV	1.2 L/kg	[3]
Cynomolgus Monkey	IV	2.3 L/kg	[3]	
Half-Life (T _{1/2})	Mouse	IV	5.2 h	[6]
C _{max} (10 mg/kg)	Mouse	PO	10.6 μM	[6]
T _{max} (10 mg/kg)	Mouse	PO	3 h	[6]
AUC(0-24h) (10 mg/kg)	Mouse	PO	95 μM·h	[6]

Table 4: Human Pharmacokinetics

Parameter	Finding	Reference
Absorption	Rapidly absorbed after oral administration.	[7][8]
Metabolism	Primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4.	[7][8]
Variability	Significant inter-subject variability in exposure, largely due to CYP2C19 genetic polymorphism. Poor metabolizers show higher exposure and lower clearance.	[7][8]
Safety	Generally safe and well-tolerated in healthy subjects in single and multiple ascending dose studies.	[8]

Note: Specific human pharmacokinetic parameters (C_{max}, T_{max}, AUC, half-life) from clinical trials are not publicly available.

Clinical Development

BMS-823778 progressed through Phase 1 and into Phase 2 clinical trials for several indications. However, its development was discontinued.

Table 5: Overview of Key Clinical Trials

NCT Number	Phase	Status	Indication	Purpose
NCT01515202	1	Completed	Healthy Volunteers & Type 2 Diabetes	To evaluate safety, pharmacokinetics, and pharmacodynamics.
NCT01111955	2	Completed	Type 2 Diabetes	To assess safety, tolerability, and pharmacodynamic effects on fasting plasma glucose. [1] [4] [9] [10]
NCT01112423	2	Completed	Hypercholesterolemia	To assess safety, tolerability, and pharmacodynamic effects on LDL cholesterol. [3] [11]
NCT01602367	2	Terminated	Hypertension in overweight and obese patients	To evaluate safety and efficacy in treating hypertension. [2] [7]
NCT01666704	2	Withdrawn	Atherosclerotic Cardiovascular Disease	To evaluate the effects on atherosclerotic plaque inflammation. [2] [7]

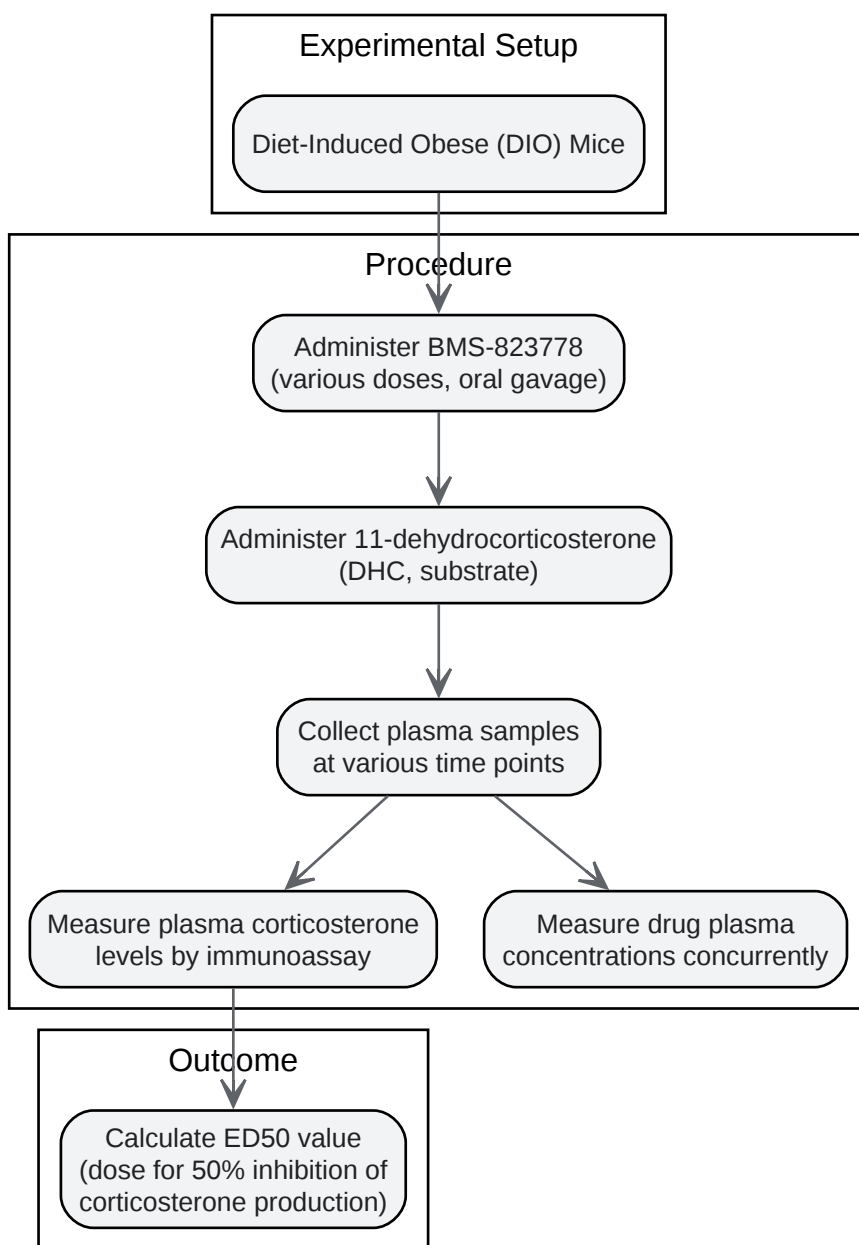
The results of the completed Phase 2 trials (NCT01111955 and NCT01112423) have not been published. The termination of the hypertension trial and withdrawal of the atherosclerosis study prior to enrollment suggest that the compound did not meet the criteria to proceed to later-stage development.

Experimental Protocols

In Vitro 11 β -HSD1 Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BMS-823778 against human 11 β -HSD1.
- Methodology:
 - A full-length, N-terminally His-tagged human 11 β -HSD1 enzyme was expressed and purified.
 - The assay was performed in a 96-well plate format.
 - Each well contained NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a Tris buffer (pH 7.5) to create a cofactor regenerating system.
 - BMS-823778 was added at various concentrations.
 - The enzymatic reaction was initiated by the addition of the substrate, cortisone.
 - The plate was incubated at 37°C.
 - The conversion of NADP⁺ to NADPH was monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
 - IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

In Vivo Pharmacodynamic (PD) Assay in DIO Mice



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